molecular formula C13H21N2O3P B14379140 Dimethyl (4-benzylpiperazin-1-yl)phosphonate CAS No. 89504-64-3

Dimethyl (4-benzylpiperazin-1-yl)phosphonate

Cat. No.: B14379140
CAS No.: 89504-64-3
M. Wt: 284.29 g/mol
InChI Key: GNWTWDCSGGTGTD-UHFFFAOYSA-N
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Description

Dimethyl (4-benzylpiperazin-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a piperazine ring substituted with a benzyl group and a phosphonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (4-benzylpiperazin-1-yl)phosphonate typically involves the reaction of 4-benzylpiperazine with dimethyl phosphite. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is generally performed in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (4-benzylpiperazin-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl (4-benzylpiperazin-1-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl (4-benzylpiperazin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity .

Comparison with Similar Compounds

  • Dimethyl (4-phenylpiperazin-1-yl)phosphonate
  • Dimethyl (4-methylpiperazin-1-yl)phosphonate
  • Dimethyl (4-ethylpiperazin-1-yl)phosphonate

Comparison: Dimethyl (4-benzylpiperazin-1-yl)phosphonate is unique due to the presence of the benzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents on the piperazine ring .

Properties

CAS No.

89504-64-3

Molecular Formula

C13H21N2O3P

Molecular Weight

284.29 g/mol

IUPAC Name

1-benzyl-4-dimethoxyphosphorylpiperazine

InChI

InChI=1S/C13H21N2O3P/c1-17-19(16,18-2)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3

InChI Key

GNWTWDCSGGTGTD-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(N1CCN(CC1)CC2=CC=CC=C2)OC

Origin of Product

United States

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